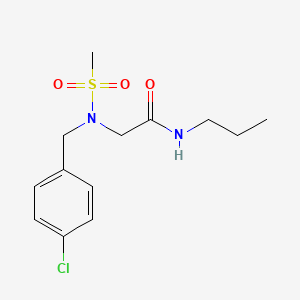
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that plays a crucial role in the regulation of the immune system and the metabolism of arginine. CB-1158 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
作用机制
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide works by inhibiting the activity of arginase, an enzyme that breaks down arginine into ornithine and urea. By inhibiting arginase, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide increases the availability of arginine, which is essential for the function of immune cells such as T cells and natural killer cells. This leads to enhanced immune function and anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide has been shown to have other biochemical and physiological effects. One study published in the journal Cancer Immunology Research found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide increased the production of nitric oxide, a molecule that plays a crucial role in immune function. Another study published in the journal Cancer Cell found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide inhibited the growth of tumor blood vessels, a process known as angiogenesis.
实验室实验的优点和局限性
One advantage of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. However, one limitation is that it may not be effective in all types of cancer or in all patients. Additionally, the optimal dosage and treatment regimen for 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide are still being investigated.
未来方向
There are several potential future directions for research on 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide. One area of interest is the development of combination therapies that include 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide and other immune checkpoint inhibitors. Another area of interest is the investigation of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide in combination with chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide in different types of cancer and in different patient populations.
合成方法
The synthesis of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide involves several steps, starting with the reaction of 4-chlorobenzylamine with methylsulfonyl chloride to form N-(4-chlorobenzyl)methylsulfonamide. This compound is then reacted with propylamine to form the final product, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide.
科学研究应用
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent. One study published in the journal Cancer Research found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide inhibited the growth of several types of cancer cells in vitro and in vivo. Another study published in the journal Nature Communications found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide enhanced the efficacy of immune checkpoint inhibitors in a mouse model of cancer.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-8-15-13(17)10-16(20(2,18)19)9-11-4-6-12(14)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFCEZKGBBKCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N-propylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)


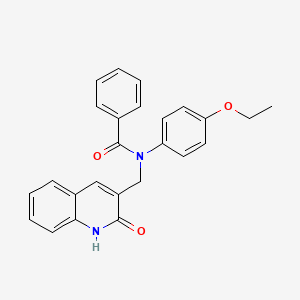
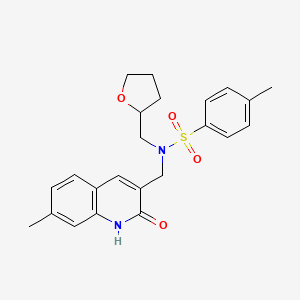
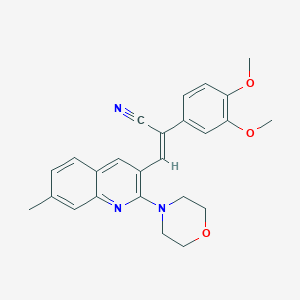

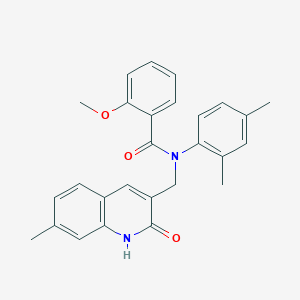

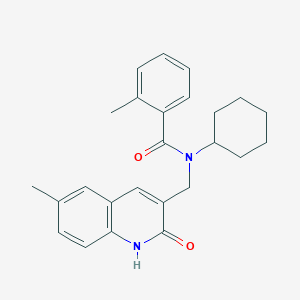

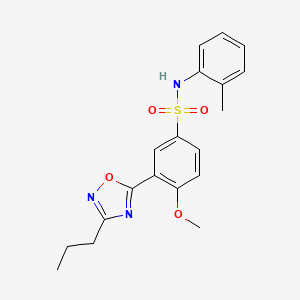
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)